Cas no 1540194-36-2 (1-cyclopropyl-1H-imidazol-2-amine)
1-cyclopropyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyl-1H-imidazol-2-amine
- 1-cyclopropylimidazol-2-amine
- AT15368
- Z1813112725
-
- MDL: MFCD26679096
- Inchi: 1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8)
- InChI Key: USCWQOHKTHMBHG-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1N)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 111
- XLogP3: 0.1
- Topological Polar Surface Area: 43.8
1-cyclopropyl-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-254690-1g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 1g |
$651.0 | 2023-09-14 | |
| Enamine | EN300-254690-5g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 5g |
$2702.0 | 2023-09-14 | |
| Enamine | EN300-254690-10g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 10g |
$5273.0 | 2023-09-14 | |
| eNovation Chemicals LLC | D566225-1g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 1g |
$685 | 2024-08-03 | |
| Enamine | EN300-254690-0.05g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 0.05g |
$151.0 | 2024-06-19 | |
| Enamine | EN300-254690-0.1g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 0.1g |
$226.0 | 2024-06-19 | |
| Enamine | EN300-254690-0.25g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 0.25g |
$322.0 | 2024-06-19 | |
| Enamine | EN300-254690-0.5g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 0.5g |
$508.0 | 2024-06-19 | |
| Enamine | EN300-254690-1.0g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 1.0g |
$651.0 | 2024-06-19 | |
| Enamine | EN300-254690-2.5g |
1-cyclopropyl-1H-imidazol-2-amine |
1540194-36-2 | 95% | 2.5g |
$1367.0 | 2024-06-19 |
1-cyclopropyl-1H-imidazol-2-amine Suppliers
1-cyclopropyl-1H-imidazol-2-amine Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-cyclopropyl-1H-imidazol-2-amine
Comprehensive Overview of 1-cyclopropyl-1H-imidazol-2-amine (CAS No. 1540194-36-2): Properties, Applications, and Research Insights
1-cyclopropyl-1H-imidazol-2-amine (CAS No. 1540194-36-2) is a specialized organic compound belonging to the imidazole derivative family. Its unique molecular structure, featuring a cyclopropyl substituent, has garnered significant attention in pharmaceutical and agrochemical research. This compound serves as a versatile building block for synthesizing more complex molecules, particularly in drug discovery programs targeting enzyme modulation and receptor interactions.
Recent studies highlight the growing demand for imidazole-based compounds due to their broad biological activity. Researchers are particularly interested in the amine functional group at the 2-position of the imidazole ring, which enables diverse chemical transformations. The cyclopropyl moiety adds steric and electronic effects that can fine-tune the compound's properties, making it valuable for structure-activity relationship (SAR) studies.
In the context of current drug discovery trends, 1-cyclopropyl-1H-imidazol-2-amine has emerged as a key intermediate for developing small molecule therapeutics. Its potential applications span multiple therapeutic areas, including central nervous system (CNS) disorders and metabolic diseases. The compound's molecular weight (139.17 g/mol) and lipophilicity parameters make it particularly interesting for blood-brain barrier penetration studies.
From a synthetic chemistry perspective, the preparation of CAS No. 1540194-36-2 typically involves cyclization reactions of appropriately functionalized precursors. Modern green chemistry approaches are being developed to optimize its synthesis, reducing environmental impact while maintaining high chemical purity (>98% by HPLC). These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis methods.
The compound's physicochemical properties have been extensively characterized. It typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Its solubility profile shows moderate solubility in polar organic solvents like DMSO and methanol, but limited water solubility - a characteristic that influences its formulation development potential.
Analytical methods for 1-cyclopropyl-1H-imidazol-2-amine characterization include HPLC-UV, LC-MS, and NMR spectroscopy. The compound's proton NMR spectrum typically shows distinctive peaks for the cyclopropyl protons (δ 0.5-1.0 ppm) and imidazole ring protons (δ 6.5-7.5 ppm). These analytical signatures are crucial for quality control in pharmaceutical manufacturing processes.
Recent patent literature reveals increasing interest in 1540194-36-2 as a scaffold for kinase inhibitors. Several research groups have reported its incorporation into molecules targeting specific protein kinases involved in cell signaling pathways. This aligns with current cancer research trends focusing on targeted therapies with improved selectivity profiles.
In medicinal chemistry optimization programs, the imidazol-2-amine core offers multiple sites for structural modification. The primary amine can be acylated or alkylated, while the cyclopropyl group can be further functionalized to modulate steric and electronic properties. Such flexibility makes this compound particularly valuable for lead optimization in drug discovery.
From a regulatory perspective, 1-cyclopropyl-1H-imidazol-2-amine is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers should consult local regulations when planning its use, as requirements may vary by jurisdiction. Proper material safety data should always be reviewed before handling any chemical substance.
The commercial availability of CAS 1540194-36-2 has improved in recent years, with several fine chemical suppliers offering it in research quantities. Pricing typically reflects its status as a specialty intermediate rather than a commodity chemical. Some suppliers provide custom scale-up synthesis services for organizations requiring larger quantities for development programs.
Looking ahead, the scientific community anticipates growing applications for 1-cyclopropyl-1H-imidazol-2-amine in fragment-based drug discovery. Its relatively small size and multiple functional groups make it ideal for molecular docking studies and virtual screening approaches. These applications are particularly relevant in the era of computational drug design and AI-assisted molecular discovery.
For researchers working with this compound, proper storage conditions are essential to maintain stability. Recommended practices include storage in airtight containers under inert atmosphere at temperatures between 2-8°C, protected from light and moisture. These precautions help preserve the compound's chemical integrity over extended periods.
In summary, 1-cyclopropyl-1H-imidazol-2-amine (CAS No. 1540194-36-2) represents an important chemical building block with diverse applications in modern drug discovery. Its unique structural features continue to inspire innovative research across multiple therapeutic areas, making it a compound of significant interest in both academic and industrial settings.
1540194-36-2 (1-cyclopropyl-1H-imidazol-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)